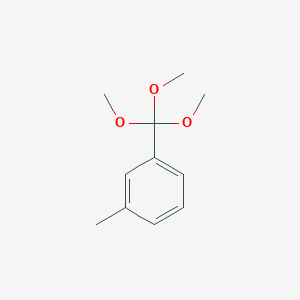

1-Methyl-3-(trimethoxymethyl)benzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16O3 |

|---|---|

Molecular Weight |

196.24 g/mol |

IUPAC Name |

1-methyl-3-(trimethoxymethyl)benzene |

InChI |

InChI=1S/C11H16O3/c1-9-6-5-7-10(8-9)11(12-2,13-3)14-4/h5-8H,1-4H3 |

InChI Key |

SIVSDJPNOWRKSA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(OC)(OC)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Methyl 3 Trimethoxymethyl Benzene and Its Analogues

Direct Synthesis Strategies for the meta-Methyl-substituted Orthoester

The direct synthesis of 1-methyl-3-(trimethoxymethyl)benzene, an orthoester formally derived from 3-methylbenzoic acid and methanol (B129727), can be approached through several classical and modern synthetic routes.

While direct, single-step esterification of a carboxylic acid with three equivalents of alcohol to form an orthoester is not a standard transformation, related multi-step sequences and transesterification reactions are common.

The most prominent method for orthoester synthesis from nitrile precursors is the Pinner reaction . wikipedia.org This reaction involves treating a nitrile, in this case, 3-methylbenzonitrile, with an alcohol such as methanol in the presence of a strong acid like hydrogen chloride. The reaction proceeds through the formation of an imido ester hydrochloride intermediate, which then reacts with excess methanol to yield the final orthoester, this compound, and ammonium (B1175870) chloride. wikipedia.org Anhydrous conditions are crucial to prevent hydrolysis of the intermediates and the final product. wikipedia.org

Table 1: Pinner Reaction for this compound Synthesis

| Reactant | Reagents | Intermediate | Product |

|---|

Transesterification offers another viable pathway. This method involves reacting a less valuable, commercially available orthoester, such as trimethyl orthoformate, with a suitable Grignard reagent derived from 3-bromotoluene, although this can be complex. A more common approach is the transesterification of a trithio-orthoester. A carboxylic acid, like 3-methylbenzoic acid, can be converted to a trithio-orthoester by heating with a mercaptan; this intermediate can then undergo transesterification with methanol in the presence of a catalyst like zinc chloride to give the desired trimethoxy orthoester. wikipedia.org Furthermore, catalysts such as scandium(III) triflate and dipotassium (B57713) hydrogen phosphate (B84403) have been shown to be effective for general transesterification reactions, which could be adapted for this synthesis. organic-chemistry.org

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. For the synthesis of this compound, several FGI strategies can be envisioned starting from readily available methylated benzene (B151609) precursors.

A classical method involves the reaction of a 1,1,1-trihalomethyl derivative with a sodium alkoxide. wikipedia.org For this specific target, 3-methyl-α,α,α-trichlorotoluene (the trichloromethyl derivative of toluene) would be reacted with sodium methoxide. The three chlorine atoms are displaced by methoxy (B1213986) groups in a nucleophilic substitution reaction to yield the orthoester. wikipedia.org The precursor itself can be synthesized from 3-methylbenzoic acid or its derivatives.

Another key FGI pathway begins with 3-methylbenzonitrile, which is readily prepared from 3-methylaniline via the Sandmeyer reaction. As detailed in the section above, the nitrile group can be directly converted to the trimethoxymethyl group via the Pinner reaction. wikipedia.org This represents a powerful FGI from a cyano group to an orthoester.

Table 2: Functional Group Interconversion (FGI) Pathways

| Precursor Functional Group | Reagents for Conversion | Target Functional Group |

|---|---|---|

| -CCl₃ (on 3-methylbenzene) | Sodium Methoxide (3 eq.) | -C(OCH₃)₃ |

| -CN (on 3-methylbenzene) | Methanol, HCl | -C(OCH₃)₃ |

Modern synthetic chemistry increasingly relies on catalytic systems to improve efficiency, selectivity, and reaction conditions. While traditional orthoester syntheses often require stoichiometric reagents (e.g., strong acids in the Pinner reaction), catalytic methods are emerging.

Lewis acids are known to catalyze orthoester formation and exchange reactions. Indium(III) salts, for instance, have gained significant attention as versatile Lewis acid catalysts that are stable and effective in substoichiometric amounts. researchgate.net While direct indium-catalyzed synthesis of simple aryl orthoesters is not widely documented, indium catalysts have proven highly effective in the synthesis of more complex structures like spiro-orthoesters from the coupling of epoxides and lactones. acs.orgubc.carsc.org These reactions, catalyzed by cationic indium complexes, demonstrate the potential of such systems to activate substrates towards orthoester formation under controlled conditions. ubc.ca

In related esterification reactions, solid acid catalysts have also shown promise. A zirconium/titanium mixed oxide, for example, has been used as a solid superacid to catalyze the esterification of various benzoic acids with methanol, demonstrating high activity without the need for other acid co-catalysts. mdpi.com Such heterogeneous catalysts offer advantages in terms of separation and reusability and could potentially be adapted for orthoester synthesis.

Isomeric and Positional Variant Synthesis

The methodologies described can be extended to the synthesis of isomers and other derivatives of (trimethoxymethyl)benzene, which often requires careful control of regioselectivity.

The synthesis of the specific positional isomers—1-methyl-2-(trimethoxymethyl)benzene (ortho), this compound (meta), and 1-methyl-4-(trimethoxymethyl)benzene (B3049986) (para)—relies primarily on the availability of the corresponding isomerically pure precursors.

For instance, using the Pinner reaction, the synthesis would start with ortho-, meta-, or para-tolunitrile (methylbenzonitrile). The regiochemical outcome is therefore determined at the stage of the precursor synthesis.

When starting from substituted benzoic acids, steric effects can play a significant role. In the catalytic esterification of methylbenzoic acids, it has been observed that ortho-substituted substrates result in lower yields compared to their meta and para counterparts. mdpi.com This is attributed to the steric hindrance posed by the ortho-methyl group, which impedes the approach of the alcohol to the carbonyl carbon. mdpi.com A similar trend would be expected in the formation of orthoesters, making the synthesis of the ortho isomer more challenging than the meta and para isomers. To overcome such steric hindrance, strategies like using blocking groups might be necessary to direct reactions to a specific position before revealing the desired functionality. pressbooks.pub

Table 3: Precursors for Regioisomers of Methyl-(trimethoxymethyl)benzene

| Target Isomer | Required Precursor (Nitrile Route) | Required Precursor (Trihalide Route) |

|---|---|---|

| ortho | 2-Methylbenzonitrile | 1-(Trichloromethyl)-2-methylbenzene |

| meta | 3-Methylbenzonitrile | 1-(Trichloromethyl)-3-methylbenzene |

The principles outlined can be applied to a wider range of substituted (trimethoxymethyl)benzene derivatives. For example, the synthesis of 1,3,5-tris(trimethoxymethyl)benzene could be envisioned starting from 1,3,5-benzenetricarbonitrile and applying the Pinner reaction.

Related structures, such as those with multiple methoxy groups on the benzene ring, are also of interest. The synthesis of 1,2,3-trimethoxybenzene (B147658), an important pharmaceutical intermediate, can be achieved from precursors like pyrogallic acid using dimethyl carbonate as a methylating agent with an ionic liquid catalyst, or from o-vanillin via a Dakin oxidation followed by methylation. researchgate.netgoogle.com A patented process describes its synthesis from guaiacol (B22219) through a multi-step process involving acylation, a Fries rearrangement, and a Baeyer-Villiger oxidation followed by methylation. google.com

Furthermore, a one-pot synthesis of trimethyl 1,3,5-benzenetricarboxylate has been developed through the self-condensation and cyclization of methyl 3,3-dimethoxypropionate under basic conditions, achieving a 40% yield. google.com While not an orthoester, this demonstrates a method for creating highly substituted benzene rings from acyclic precursors, a strategy that could potentially be adapted for complex orthoester targets.

Synthesis of Related Trimethoxymethyl-Containing Carbocyclic Systems

The synthesis of carbocyclic systems bearing a trimethoxymethyl group or its precursors is integral to creating a wide array of complex molecules, including analogues of biologically significant compounds. These syntheses often involve multi-step sequences to construct both the carbocyclic core and install the desired functional groups.

One approach focuses on creating benzene homologues that serve as bioisosteres, mimicking the spatial and electronic properties of substituted benzene rings. google.com For instance, significant effort has been directed toward synthesizing C(sp³)-rich polycyclic hydrocarbon scaffolds to replace benzene rings in medicinal chemistry, which can improve properties like aqueous solubility. google.com

The synthesis of carbocyclic nucleoside analogues represents another important application. These structures often feature cyclopentane (B165970) or cyclohexane (B81311) rings. A convergent and stereoselective synthesis has been developed for chiral cyclopentyl- and cyclohexylamine (B46788) derivatives of the nucleoside Q precursor (PreQ₀). wikipedia.org This route allows for the preparation of analogues with unique three-dimensional characteristics, such as those containing cyclopentane-1,2-diol and -1,2,3-triol motifs. wikipedia.org The synthesis of (-)-aristeromycin, a carbocyclic nucleoside, has been achieved through a practical route starting from D-(-)-ribose, demonstrating the construction of complex cyclopentane systems. researchgate.net

Furthermore, methods have been developed for synthesizing aromatic systems with multiple methoxy-related groups. The synthesis of trimethyl 1,3,5-benzenetricarboxylate can be accomplished through a one-pot self-molecular condensation and cyclization of methyl 3,3-dimethoxypropionate under alkaline conditions, achieving a 40% yield. rsc.org Similarly, 1,2,3-trimethoxybenzene can be synthesized from starting materials like o-vanillin through Dakin oxidation followed by methylation, a process suitable for industrial production. nrochemistry.com

These synthetic strategies highlight the modular nature of organic synthesis, allowing for the construction of a diverse library of trimethoxymethyl-containing carbocyclic systems tailored for various applications, from medicinal chemistry to materials science.

Sustainable and Green Chemical Synthesis Approaches

A significant advancement is the development of a greener Pinner reaction for preparing trimethylorthoesters. researchgate.netunive.it A novel, solvent-free procedure for synthesizing trimethylorthobenzoate from benzonitrile (B105546) and methanol has been reported. researchgate.netrsc.org This method avoids the use of highly toxic trichloromethylbenzene and instead utilizes a hydrogenphosphate imidate salt intermediate, leading to a 62% isolated yield of the aromatic orthoester with improved safety and process intensification. researchgate.netrsc.org

Electrochemical methods offer another sustainable avenue for synthesis. Functionalized orthoesters can be prepared under mild and green electrochemical conditions from easily accessible dithiane derivatives. rsc.org Electrosynthesis is recognized as one of the greenest methods because it can perform redox reactions without the need for chemical reagents, instead using electricity as a traceless oxidant or reductant. gre.ac.uk Toluene (B28343) derivatives, for example, can undergo anodic acetalization in methanol to form dimethylacetal intermediates. gre.ac.uk

The use of environmentally benign catalysts and reagents is another cornerstone of green synthesis. The acetalization of benzaldehyde (B42025) with methanol has been achieved using heterogeneous catalysts like lanthanide oxalate (B1200264) metal-organic frameworks (MOFs), which can be recovered and reused. nih.gov Furthermore, the synthesis of 1,2,3-trimethoxybenzene has been optimized by using dimethyl carbonate (DMC) as a green methylating agent in place of more toxic alternatives, with an ionic liquid serving as the catalyst. chemicalbook.com This method resulted in a 92.60% yield of the target product. chemicalbook.com

The development of recyclable polymers based on acetal (B89532) linkages also reflects a green chemistry mindset. Bio-based poly(acetal-ester)s have been synthesized where the non-cyclic acetal bonds can be selectively hydrolyzed under mild acidic conditions, offering a strategy for chemical recycling. tcichemicals.com These approaches collectively demonstrate a shift towards more sustainable and environmentally responsible chemical manufacturing.

Elucidating Chemical Reactivity and Mechanistic Pathways of 1 Methyl 3 Trimethoxymethyl Benzene

Hydrolytic and Transacetalization Reactivity

The trimethoxymethyl group, an orthoester, is the primary site of hydrolytic and related reactions. These transformations are typically catalyzed by acid and involve the cleavage of the carbon-oxygen single bonds.

The hydrolysis of aromatic orthoesters like 1-Methyl-3-(trimethoxymethyl)benzene in acidic conditions is a well-established process that proceeds in a stepwise manner. researchgate.net The generally accepted mechanism involves three key steps:

Protonation and Formation of a Carboxonium Ion: The reaction is initiated by the protonation of one of the methoxy (B1213986) groups of the orthoester. This is followed by the rate-determining step, which is the cleavage of a carbon-oxygen bond to release a molecule of methanol (B129727) and form a resonance-stabilized dialkoxycarboxonium ion. researchgate.net

Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the carboxonium ion. This results in the formation of a protonated hemiorthoester intermediate.

Deprotonation and Decomposition: The protonated hemiorthoester is then deprotonated, and subsequent acid-catalyzed elimination of a second molecule of methanol leads to the formation of the final ester product, methyl 3-methylbenzoate (B1238549).

In addition to hydrolysis, the trimethoxymethyl group can undergo transacetalization, or alcoholysis, in the presence of other alcohols and an acid catalyst. This reaction involves the exchange of the methoxy groups with other alkoxy groups. The mechanism is analogous to hydrolysis, with an alcohol molecule taking the place of water as the nucleophile.

This exchange reaction is a reversible process, and the position of the equilibrium is dependent on the relative concentrations of the alcohols and their nucleophilicity. The transacetalization of orthoesters is a synthetically useful reaction for the preparation of other orthoesters and for the protection of hydroxyl groups in organic synthesis. The exchange of orthoesters with alcohols is a known method, though it has often been carried out under relatively harsh conditions. nih.gov

Electrophilic Aromatic Substitution Dynamics on the Methyl-Substituted Phenyl Ring

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class in organic chemistry. researchgate.net The outcome of such reactions, in terms of both rate and regioselectivity, is governed by the electronic effects of the existing methyl and trimethoxymethyl substituents. studysmarter.co.ukyoutube.com

The methyl group is classified as an activating group and an ortho, para-director in electrophilic aromatic substitution. openstax.orglibretexts.orgyoutube.com Its activating nature stems from its electron-donating inductive effect (+I effect), which enriches the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. numberanalytics.comlibretexts.org

The directing effect of the methyl group can be understood by examining the stability of the carbocation intermediates (arenium ions) formed during the reaction. When the electrophile attacks at the ortho or para positions relative to the methyl group, one of the resonance structures of the arenium ion places the positive charge on the carbon atom bearing the methyl group. openstax.orglibretexts.org This tertiary carbocation is stabilized by the electron-donating inductive effect of the methyl group. In contrast, attack at the meta position does not allow for such a stabilized intermediate. Consequently, the transition states leading to the ortho and para products are lower in energy, and these products are formed faster. libretexts.org

Table 1: Product Distribution in the Nitration of Toluene (B28343)

| Isomer | Percentage |

| ortho-Nitrotoluene | 58.5% |

| para-Nitrotoluene | 37% |

| meta-Nitrotoluene | 4.5% |

This table illustrates the strong ortho, para-directing effect of the methyl group in an electrophilic nitration reaction. libretexts.org

The trimethoxymethyl group, -C(OCH₃)₃, is expected to be an electron-withdrawing and deactivating group. This is due to the cumulative inductive effect of the three electronegative oxygen atoms. Electron-withdrawing groups decrease the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. masterorganicchemistry.comwikipedia.org Generally, deactivating groups are meta-directors (with the exception of halogens). saskoer.calibretexts.orglibretexts.org

In this compound, the two substituents have opposing effects. The methyl group is activating and ortho, para-directing, while the trimethoxymethyl group is deactivating and meta-directing. When multiple substituents are present on a benzene ring, the directing effect is generally controlled by the most activating group. masterorganicchemistry.comlibretexts.org

Therefore, in an electrophilic aromatic substitution reaction on this compound, the methyl group will dictate the position of the incoming electrophile. The positions ortho and para to the methyl group are activated. These positions are C2, C4, and C6.

Position 2 (ortho to methyl, ortho to trimethoxymethyl): This position is activated by the methyl group but deactivated by the trimethoxymethyl group. Steric hindrance from both adjacent groups is also a significant factor.

Position 4 (para to methyl, meta to trimethoxymethyl): This position is strongly activated by the methyl group and is at a meta position relative to the deactivating group, making it less electronically disfavored. Steric hindrance is minimal.

Position 6 (ortho to methyl, meta to trimethoxymethyl): This position is activated by the methyl group and is also meta to the deactivating group.

For instance, in the nitration of p-nitrotoluene, where a methyl group (activating) and a nitro group (strongly deactivating) are present, substitution occurs ortho to the activating methyl group. This demonstrates that even with a powerful deactivating group present, the activating group governs the regioselectivity.

Table 2: General Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Type | Electronic Effect | Reactivity Effect | Directing Influence |

| Alkyl (-CH₃) | Electron-donating (Inductive) | Activating | ortho, para |

| Orthoester (-C(OR)₃) | Electron-withdrawing (Inductive) | Deactivating | meta |

This table summarizes the expected electronic influences of the substituent groups present in this compound. openstax.orgwikipedia.org

Reactivity of the Trimethoxymethyl Group in Derivatization

The trimethoxymethyl group, an orthoester, is the most reactive site in this compound. Its reactivity is primarily centered around the central carbon atom, which is bonded to three oxygen atoms, making it highly susceptible to acid-catalyzed reactions.

Under acidic conditions, the trimethoxymethyl group readily undergoes protonation on one of the oxygen atoms. This is followed by the elimination of a methanol molecule to form a resonance-stabilized oxocarbenium ion, also known as a dioxolenium ion. This cation is a key intermediate that dictates the subsequent reaction pathways. The formation of this cation is often the rate-determining step in the acid-catalyzed hydrolysis of orthoesters.

The stability of this cation is influenced by the electronic nature of the substituent on the benzene ring. In the case of this compound, the methyl group at the meta position provides a modest electron-donating effect through hyperconjugation, which can influence the stability of the benzylic carbocation character of the intermediate. Studies on analogous aryl orthoesters have shown that electron-donating groups on the aromatic ring can stabilize the carbocationic intermediate, thereby accelerating the rate of reactions such as hydrolysis. Conversely, electron-withdrawing groups would destabilize this intermediate and slow down the reaction.

The generated trimethoxymethyl cation is a potent electrophile and can be trapped by various nucleophiles. For instance, in the presence of water, it leads to hydrolysis, while in the presence of alcohols, it can lead to transesterification.

The central carbon of the trimethoxymethyl group is electrophilic and is the site of nucleophilic attack. This is particularly evident during the acid-catalyzed hydrolysis of the orthoester. The generally accepted mechanism for this reaction involves a three-step process researchgate.net:

Protonation and Formation of the Oxocarbenium Ion: The reaction is initiated by the protonation of one of the methoxy groups, which then leaves as methanol to form a resonance-stabilized oxocarbenium ion.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion, leading to the formation of a hemiorthoester intermediate.

Decomposition of the Hemiorthoester: The hemiorthoester is unstable and rapidly breaks down to form the corresponding ester (methyl 3-methylbenzoate) and another molecule of methanol.

The rate of this nucleophilic addition is significantly influenced by the substituent on the aromatic ring. Research on various trimethyl orthoesters has demonstrated a clear trend: electron-rich orthoesters are more reactive towards nucleophilic attack due to the stabilization of the carbocationic intermediate, while electron-deficient orthoesters are less reactive nih.gov. For instance, orthoesters with electron-donating groups like methyl are more prone to hydrolyze even under neutral conditions compared to those with electron-withdrawing groups nih.gov.

Table 1: Relative Hydrolysis Rates of Substituted Trimethyl Orthoesters

| Substituent (R) at Bridgehead | Relative Half-life (t1/2) at pH 7 | Reactivity Trend |

| -CH3 | 10 min | High |

| -H | ~ 100 min | Moderate |

| -C≡CH | > 1000 min | Low |

| -CF3 | > 10000 min (at pH 1) | Very Low |

This table is based on data from analogous orthoester systems to illustrate the electronic effect on reactivity nih.gov.

Cleavage of the carbon-oxygen bonds in the trimethoxymethyl group is a fundamental aspect of its reactivity. This cleavage can occur through different mechanisms depending on the reaction conditions.

In acid-catalyzed hydrolysis, the C-O bond cleavage occurs sequentially. First, one C-O bond is cleaved to form the oxocarbenium ion and a molecule of methanol. Subsequent attack by water and decomposition of the hemiorthoester intermediate involves the cleavage of another C-O bond.

Furthermore, photochemical cleavage of benzylic C-O bonds has been demonstrated, facilitated by certain substituents on the aromatic ring nih.gov. While not directly applicable to the trimethoxymethyl group as a whole, it highlights a potential pathway for C-O bond cleavage in related structures under specific energetic inputs.

Advanced Mechanistic Investigations

To gain a deeper understanding of the reaction mechanisms involving this compound, advanced techniques such as kinetic isotope effect studies and the trapping of reaction intermediates are employed. While specific data for this exact compound is scarce, insights can be drawn from studies on analogous systems.

Kinetic Isotope Effect (KIE) studies are a powerful tool to elucidate reaction mechanisms by determining the rate-limiting step and the nature of the transition state. This is achieved by comparing the reaction rates of a substrate with its isotopically labeled counterpart.

For the hydrolysis of orthoesters, a key mechanistic question is whether the formation of the oxocarbenium ion or the subsequent attack by water is the rate-determining step. A primary kinetic isotope effect would be expected if a C-H bond at the orthoester carbon was being broken in the rate-determining step. However, for the hydrolysis of most acyclic orthoesters, the rate-determining step is the formation of the oxocarbenium ion, which does not involve the cleavage of a C-H bond directly at the reaction center.

In the case of this compound, a solvent isotope effect study (using D₂O instead of H₂O) would be informative. A significant solvent KIE (kH₂O/kD₂O > 1) would be consistent with a mechanism where proton transfer is involved in the rate-determining step, which is characteristic of specific acid catalysis in orthoester hydrolysis.

While no specific KIE data for this compound is available, studies on the hydrolysis of other esters have shown how KIEs can differentiate between reaction mechanisms nih.gov. For example, the hydrolysis of thioesters under different pH conditions revealed changes in the transition state structure based on carbonyl-C, carbonyl-O, and leaving-S kinetic isotope effects nih.gov.

The direct observation and characterization of transient species like the oxocarbenium ion are crucial for confirming reaction mechanisms. Various techniques can be employed to trap and study these intermediates.

One common method is to perform the reaction at low temperatures and use spectroscopic techniques like Nuclear Magnetic Resonance (NMR) to observe the intermediate. For example, the activation of a glycoside with a promoter at low temperatures allowed for the direct observation of the corresponding oxocarbenium ion by ¹³C NMR acs.org.

Another approach is to use a trapping agent that reacts rapidly with the intermediate to form a stable, characterizable product. For the oxocarbenium ion generated from this compound, a variety of nucleophiles could serve as trapping agents. For instance, conducting the reaction in the presence of a thiol could lead to the formation of a dithioacetal, providing indirect evidence for the formation of the oxocarbenium ion.

The hydrolysis of cyclic orthoesters has provided direct evidence for a three-stage reaction mechanism through the characterization of intermediates researchgate.netresearchgate.net. In some cases, the hemiorthoester intermediate can be observed and its breakdown monitored.

Table 2: Spectroscopic Data for a Trapped Oxocarbenium Ion Analogue

| Intermediate | Spectroscopic Method | Key Signal | Reference |

| 2-Phenyl-1,3-dioxalenium Ion | ¹³C NMR | δ 180.3 ppm | acs.org |

This table shows representative data for a related oxocarbenium ion, illustrating the type of spectroscopic evidence sought in mechanistic studies.

Computational and Theoretical Chemistry Studies of 1 Methyl 3 Trimethoxymethyl Benzene

Quantum Mechanical (QM) and Hybrid QM/MM Methodologies

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the electronic level. For a molecule like 1-Methyl-3-(trimethoxymethyl)benzene, these methods can elucidate properties that are difficult or impossible to measure experimentally.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. acs.orgkiku.dknih.govnbu.edu.sa By calculating the electron density, DFT can predict various molecular properties, including optimized geometry, total energy, and the distribution of electronic charge.

In the case of this compound, the electronic structure is influenced by the interplay of the electron-donating methyl group and the electron-withdrawing trimethoxymethyl group attached to the benzene (B151609) ring. The methyl group, through inductive effects and hyperconjugation, increases the electron density of the aromatic ring. Conversely, the orthoester group, with its three electronegative oxygen atoms, exerts an inductive pull on the ring's electron density. nih.gov DFT calculations can quantify these effects by computing atomic charges and molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the reactivity of a molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO may have significant contributions from the orthoester carbon, making it susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity.

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger), can provide reliable data on these electronic parameters. kiku.dknih.gov

Table 1: Calculated Electronic Properties of Substituted Benzenes from DFT Studies

| Property | Benzene | Toluene (B28343) (Methylbenzene) | Methoxybenzene |

| HOMO Energy (eV) | -6.75 | -6.45 | -6.01 |

| LUMO Energy (eV) | 1.15 | 1.18 | 1.25 |

| HOMO-LUMO Gap (eV) | 7.90 | 7.63 | 7.26 |

| Dipole Moment (Debye) | 0.00 | 0.37 | 1.35 |

Note: These are representative values from DFT calculations and can vary with the level of theory and basis set used. The table illustrates general trends upon substitution.

The trimethoxymethyl group is not rigid and can adopt various conformations through rotation around the C-C and C-O bonds. These different spatial arrangements correspond to different energy levels on the molecule's potential energy surface (PES). Conformational analysis aims to identify the most stable conformers (energy minima) and the transition states for their interconversion. researchgate.netbohrium.com

For this compound, the rotation of the three methoxy (B1213986) groups can lead to a complex PES. Computational methods can systematically explore these rotational degrees of freedom to map out the surface. This analysis is crucial as the reactivity of the orthoester can be highly dependent on its conformation. For instance, the accessibility of the central carbon of the orthoester to incoming nucleophiles can be sterically hindered in certain conformations. DFT calculations are well-suited for determining the relative energies of different conformers and the energy barriers between them. researchgate.net

Computational Modeling of Reaction Pathways and Transition States

Orthoesters are known to undergo hydrolysis under acidic conditions to form an ester and two equivalents of alcohol. The mechanism of this transformation is of significant interest, and computational modeling provides a powerful means to investigate it in detail. acs.orgresearchgate.netrsc.org

The hydrolysis of this compound is initiated by protonation of one of the oxygen atoms of the orthoester group, followed by the departure of a methanol (B129727) molecule to form a dioxocarbocation intermediate. This intermediate is then attacked by water. Each step in this process has an associated activation energy barrier, which determines the rate of the reaction.

Computational chemistry can be used to locate the transition state structures for each elementary step and calculate their energies. youtube.com The difference in energy between the reactants and the transition state gives the activation barrier. Methods like DFT are commonly employed for this purpose. The calculated activation barriers can then be used to predict reaction rates and understand how factors like the electronic nature of the substituents on the benzene ring influence the reaction kinetics. rsc.org For example, the electron-donating methyl group at the meta position in this compound is expected to have a modest stabilizing effect on the carbocationic intermediates and transition states, potentially lowering the activation barriers compared to an unsubstituted analog.

Table 2: Representative Calculated Activation Barriers for Orthoester Hydrolysis Steps

| Reaction Step | Reactants | Transition State | Products | Activation Barrier (kcal/mol) |

| Protonation | Orthoester + H₃O⁺ | [Orthoester-H]⁺ + H₂O | Protonated Orthoester | ~5-10 |

| Methanol Elimination | Protonated Orthoester | [TS for C-O cleavage] | Dioxocarbocation + Methanol | ~15-20 |

| Water Addition | Dioxocarbocation + H₂O | [TS for water attack] | Hemiacetal Ester | ~10-15 |

Note: These are generalized values for orthoester hydrolysis and would be specific for this compound upon explicit calculation. The values illustrate the relative energy hurdles for each mechanistic step.

The hydrolysis of orthoesters involves charged intermediates, most notably the dioxocarbocation. The stability of such species is highly dependent on the surrounding solvent. canada.cabuffalo.edu Computational models can account for solvation effects in several ways. Explicit solvent models involve including a number of solvent molecules in the calculation, while implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. rsc.orgcanada.ca

While the general mechanism of orthoester hydrolysis is well-established, there can be subtle variations and competing pathways. acs.orgresearchgate.netnih.gov For example, under certain conditions, alternative rearrangements or fragmentations might occur. Computational chemistry allows for the exploration of these alternative mechanistic possibilities. escholarship.org

By calculating the energy profiles for different potential reaction pathways, researchers can determine the most energetically favorable route. masterorganicchemistry.comyoutube.com For this compound, this could involve comparing the standard hydrolysis pathway with other potential reactions that might be facilitated by the specific substitution pattern on the aromatic ring. These evaluations provide a comprehensive understanding of the molecule's chemical behavior and can guide experimental studies.

Molecular Dynamics (MD) Simulations Applied to Compound Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. nih.govnih.gov These simulations can provide detailed insights into the conformational dynamics, intermolecular interactions, and bulk properties of a system at the atomic level. For a molecule like this compound, MD simulations would be instrumental in understanding its behavior in various environments.

MD simulations of aromatic hydrocarbons, such as toluene and its derivatives, are well-established. koreascience.kr These studies often employ force fields like CHARMM or AMBER for atomistic simulations, or coarse-grained models like Martini for examining larger systems over longer timescales. nih.govresearchgate.net For this compound, a simulation would typically involve placing the molecule in a box of a chosen solvent, such as water or an organic solvent, and then calculating the forces between all atoms to predict their motion over time.

Key aspects that could be investigated for this compound using MD simulations include:

Conformational Analysis: The trimethoxymethyl group can adopt various conformations due to rotation around the carbon-oxygen and carbon-carbon single bonds. MD simulations can explore the potential energy surface of these rotations to identify the most stable conformers and the energy barriers between them.

Solvation Structure: The simulations can reveal how solvent molecules arrange themselves around the solute, providing insights into the solute-solvent interactions. This is crucial for understanding the compound's solubility and how it interacts with its environment.

Transport Properties: Properties such as the diffusion coefficient can be calculated from the simulation trajectory, which describes how the molecule moves through the solvent.

Table 1: Illustrative Conformational Analysis Data from a Hypothetical MD Simulation of this compound

| Dihedral Angle | Most Populous Conformation (°) | Population (%) | Energy Barrier (kcal/mol) |

| C(ar)-C(ar)-C-O | 90 | 65 | 2.5 |

| C(ar)-C-O-C | 180 | 80 | 1.8 |

This table presents hypothetical data for illustrative purposes.

Table 2: Illustrative Transport Properties from a Hypothetical MD Simulation of this compound in Water at 298 K

| Property | Value |

| Diffusion Coefficient (x 10⁻⁵ cm²/s) | 1.2 |

| Radius of Gyration (Å) | 3.5 |

This table presents hypothetical data for illustrative purposes.

Structure-Reactivity Relationship Predictions via Computational Descriptors

The relationship between the structure of a molecule and its chemical reactivity can be elucidated using computational descriptors derived from quantum mechanical calculations. This approach, often part of a Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) study, is widely applied to benzene derivatives to predict their behavior in chemical reactions. tandfonline.comnih.govnih.gov

For this compound, computational descriptors would be calculated to predict its reactivity, particularly in processes like electrophilic aromatic substitution. The nature and position of the methyl and trimethoxymethyl groups on the benzene ring will influence the electron density distribution and, consequently, the preferred sites for electrophilic attack. The methyl group is an activating, ortho-para directing group, while the trimethoxymethyl group's electronic influence would need to be computationally determined but is expected to be deactivating due to the electronegative oxygen atoms.

Commonly used computational descriptors include:

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include atomic charges (Mulliken, Hirshfeld), frontier molecular orbital energies (HOMO, LUMO), and the molecular electrostatic potential (MEP). nih.govmdpi.com The MEP, for instance, can visually indicate regions of the molecule that are electron-rich and thus susceptible to electrophilic attack.

Steric Descriptors: These quantify the three-dimensional shape and size of the molecule. Molar refractivity and van der Waals volume are examples that can help predict how the molecule's shape affects its interactions.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, such as connectivity indices, which relate to the molecule's branching and shape.

Table 3: Illustrative Predicted Reactivity Descriptors for this compound

| Position on Benzene Ring | Calculated Hirshfeld Charge (e) | Predicted Reactivity for Electrophilic Attack |

| C2 | -0.05 | High |

| C4 | -0.04 | Moderate |

| C5 | -0.02 | Low |

| C6 | -0.05 | High |

This table presents hypothetical data for illustrative purposes. The numbering of the benzene ring starts from the carbon attached to the trimethoxymethyl group as C1, with the methyl group at C3.

By analyzing these descriptors, a reactivity profile for this compound can be constructed. For instance, the sites on the aromatic ring with the highest negative charge or the largest coefficients in the Highest Occupied Molecular Orbital (HOMO) would be predicted as the most likely to undergo electrophilic substitution. mdpi.com

Applications As a Versatile Synthetic Building Block and Precursor in Organic Synthesis

Precursor in the Synthesis of Substituted Aromatic Carboxylic Acids and Esters

The trimethoxymethyl group, an orthoester, serves as a masked carboxylic acid or ester functionality. This latent reactivity can be unmasked under specific conditions, making 1-Methyl-3-(trimethoxymethyl)benzene a valuable precursor for 3-methylbenzoic acid derivatives.

Orthoesters are readily hydrolyzed in the presence of aqueous acid to yield esters and ultimately carboxylic acids. wikipedia.org For instance, the acid-catalyzed hydrolysis of this compound would initially produce methyl 3-methylbenzoate (B1238549), which upon further hydrolysis, would yield 3-methylbenzoic acid. This two-step, one-pot potential transformation offers a controlled route to these valuable compounds.

Table 1: Potential Hydrolysis Products of this compound

| Starting Material | Intermediate Product | Final Product |

| This compound | Methyl 3-methylbenzoate | 3-Methylbenzoic Acid |

This synthetic strategy is advantageous as it allows for the introduction of a protected carboxyl group that is stable to various reaction conditions under which a free carboxylic acid or ester might interfere. The deprotection to the final acid or ester can then be performed at a later stage in a synthetic sequence.

Utility in the Construction of Complex Heterocyclic Scaffolds (e.g., quinazoline (B50416) derivatives containing trimethoxymethyl substituents)

While direct examples involving this compound in heterocyclic synthesis are not prevalent in the literature, its orthoester functionality is analogous to other orthoesters, such as triethyl orthoformate, which are widely used in the construction of heterocyclic systems. nih.govresearchgate.net One of the most significant applications of orthoesters is in the synthesis of quinazolines and their derivatives, which are important pharmacophores.

In a common synthetic route, an orthoester reacts with a 2-aminoarylketone or a related derivative in the presence of a catalyst to form the quinazoline ring system. nih.gov By analogy, this compound could potentially react with suitable 2-aminobenzophenones or related precursors to yield novel quinazoline derivatives bearing a 3-methylphenyl substituent at the 2-position. The reaction would proceed through the formation of an intermediate that subsequently cyclizes to the quinazoline scaffold. This approach would offer a pathway to a new class of substituted quinazolines for biological screening.

Role in Cross-Coupling Reactions and Arylation Chemistry

The aromatic ring of this compound can be envisaged as a platform for cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While the parent molecule itself is not activated for direct cross-coupling, it can be functionalized to participate in such transformations.

For instance, if a halogen atom were introduced onto the aromatic ring, the resulting halo-substituted this compound could serve as a substrate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. nih.govorganic-chemistry.orgrsc.org This would allow for the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups, onto the 3-methylphenyl core, leading to a diverse library of complex aromatic compounds. The orthoester group would likely remain intact under many standard cross-coupling conditions, again demonstrating its utility as a stable protecting group.

Integration into Polymeric Materials and Surface Modification Agents (drawing analogy from related trimethoxysilanes)

Although direct polymerization or surface modification applications of this compound are not documented, a strong analogy can be drawn from the well-established chemistry of organo-trimethoxysilanes. specificpolymers.comwalshmedicalmedia.comwikipedia.orgnih.govdakenchem.comshinetsusilicone-global.comnbinno.com Trimethoxysilanes are widely used as coupling agents to enhance adhesion between organic polymers and inorganic substrates, and for surface modification. specificpolymers.comdakenchem.comcankaya.edu.tr

The trimethoxy groups of silanes can undergo hydrolysis and condensation to form stable siloxane bonds (Si-O-Si) with hydroxyl groups on the surface of materials like glass and metal oxides. specificpolymers.comcankaya.edu.tr Similarly, the trimethoxymethyl group of this compound could potentially be used to modify surfaces rich in appropriate functional groups, although the resulting C-O-surface linkage would likely be less robust than the Si-O-surface bond.

Furthermore, if this compound were to be functionalized with a polymerizable group, such as a vinyl or acryloyl moiety, it could be incorporated into polymer chains. The trimethoxymethyl group would then be available for post-polymerization modification, for example, by hydrolysis to create carboxylic acid functionalities along the polymer backbone. This would be a novel method for producing functional polymers with tailored properties.

Applications in Supramolecular Chemistry and Framework Materials

The field of supramolecular chemistry and the development of porous framework materials, such as metal-organic frameworks (MOFs), often rely on building blocks with specific geometries and functionalities. researchgate.netsigmaaldrich.comnih.govwikipedia.org While there are no direct reports of this compound being used in this context, its structural features suggest potential applications.

Upon hydrolysis, this compound can be converted to 3-methylbenzoic acid. Carboxylic acids are common ligands in the synthesis of MOFs. For instance, trimesic acid (benzene-1,3,5-tricarboxylic acid) is a well-known linker for creating highly porous and stable MOFs. researchgate.netwikipedia.org Therefore, 3-methylbenzoic acid, derived from this compound, could be explored as a monodentate or, if further functionalized, a multidentate linker in the design of new MOFs with specific topologies and properties. The methyl group would also introduce additional hydrophobicity and steric bulk into the framework, potentially influencing its guest-binding properties.

Advanced Analytical Techniques for Characterization and Structural Elucidation

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy provides unparalleled insight into the molecular architecture of a compound. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (Infrared and Raman), and mass spectrometry offer a detailed map of the atomic arrangement and functional groups.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-Methyl-3-(trimethoxymethyl)benzene, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides unambiguous structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring relationships. The aromatic region is expected to show complex signals corresponding to the four protons on the benzene (B151609) ring. Due to the meta-substitution pattern, these protons would appear as distinct multiplets. The aliphatic region would feature two sharp singlets: one for the benzylic methyl group (~2.3 ppm) and another, more intense singlet for the nine equivalent protons of the three methoxy (B1213986) groups (~3.3 ppm). hmdb.cachemicalbook.comthermofisher.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of unique carbon atoms. For this compound, eight distinct signals are predicted: six for the aromatic carbons and two for the aliphatic carbons. The chemical shifts are influenced by the electronic effects of the substituents. libretexts.orgchemicalbook.comyoutube.com The carbon of the benzylic methyl group appears around 21 ppm, while the methoxy carbons are observed near 50 ppm. The quaternary carbon attached to the trimethoxymethyl group is significantly deshielded. libretexts.org

| Predicted NMR Data for this compound | | :--- | :--- | | Technique | Predicted Chemical Shifts (ppm) and Multiplicity | | ¹H NMR (in CDCl₃) | ~7.2-7.0 (m, 4H, Ar-H), ~3.3 (s, 9H, -OCH₃), ~2.3 (s, 3H, Ar-CH₃) | | ¹³C NMR (in CDCl₃) | ~140-120 (Ar-C), ~110 (C(OCH₃)₃), ~50 (-OCH₃), ~21 (Ar-CH₃) |

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy) would reveal scalar coupling between adjacent aromatic protons, helping to assign their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons in the ¹³C spectrum.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy probes the characteristic vibrations of chemical bonds, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions corresponding to its aromatic and ether functionalities. Key expected bands include:

Aromatic C-H stretching: Sharp bands just above 3000 cm⁻¹. askthenerd.com

Aliphatic C-H stretching: Bands just below 3000 cm⁻¹ for the methyl and methoxy groups.

Aromatic C=C stretching: Overtone and combination bands in the 2000-1600 cm⁻¹ region and fundamental vibrations around 1600 and 1475 cm⁻¹.

C-O-C stretching: A strong, characteristic asymmetric stretching band for the aryl ether linkage is expected around 1250 cm⁻¹, with a symmetric stretch near 1040 cm⁻¹. chemicalbook.comchemicalbook.comyoutube.com

Raman Spectroscopy: Raman spectroscopy, which detects changes in polarizability, complements IR by providing information on non-polar bonds. The spectrum would clearly show:

Aromatic ring breathing modes: A strong, sharp band around 1000 cm⁻¹.

Symmetric C-O-C stretching: This vibration, often weak in the IR spectrum, may be more prominent in the Raman spectrum. jgeosci.org

C-H bending and stretching modes: These provide additional confirmation of the aromatic and aliphatic components. nih.gov

| Expected Vibrational Frequencies for this compound | | :--- | :--- | :--- | | Frequency Range (cm⁻¹) | Vibrational Mode | Technique | | 3100-3000 | Aromatic C-H Stretch | IR, Raman | | 3000-2850 | Aliphatic C-H Stretch | IR, Raman | | 1610, 1475 | Aromatic C=C Stretch | IR, Raman | | 1250 | Asymmetric C-O-C Stretch | IR | | 1040 | Symmetric C-O-C Stretch | IR, Raman | | 1000 | Aromatic Ring Breathing | Raman |

Mass Spectrometry Techniques (GC-MS, LC-MS, HRMS, MS/MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) provides the molecular weight and, through fragmentation analysis, crucial structural information. The parent compound without the ring's methyl group, trimethyl orthobenzoate, has been documented in mass spectral databases. nih.govnist.govarchive.orgarchive.org

High-Resolution Mass Spectrometry (HRMS): HRMS accurately determines the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the unambiguous determination of the molecular formula. The calculated exact mass of the molecular ion [M]⁺ for C₁₁H₁₆O₃ is 196.1100 Da.

Fragmentation Analysis (MS/MS): In the mass spectrometer, the molecular ion undergoes fragmentation through predictable pathways. For this compound, key fragmentation patterns would include:

Alpha-cleavage: The primary fragmentation pathway for ethers involves cleavage of the bond alpha to the oxygen atom. miamioh.edulibretexts.orgdummies.com This would lead to the loss of a methoxy radical (•OCH₃, 31 Da) to form a stable, resonance-stabilized cation at m/z 165.

Benzylic Cleavage: Cleavage of the bond beta to the aromatic ring is also highly probable, leading to the formation of a tropylium-like ion. youtube.com

Sequential Losses: The initial fragment ion (m/z 165) can undergo further sequential losses of formaldehyde (B43269) (CH₂O, 30 Da) or other neutral molecules.

| Predicted Mass Spectrometry Fragments for this compound | | :--- | :--- | | m/z (Mass/Charge) | Proposed Fragment Structure | | 196 | [C₁₁H₁₆O₃]⁺ (Molecular Ion) | | 165 | [M - •OCH₃]⁺ | | 135 | [M - •OCH₃ - CH₂O]⁺ | | 105 | [C₇H₅O]⁺ or [C₈H₉]⁺ | | 91 | [C₇H₇]⁺ (Tropylium ion) |

Advanced Chromatographic Separation Methods

Chromatography is indispensable for verifying the purity of a compound and for separating it from reaction precursors, by-products, or other components in a mixture.

Gas Chromatography (GC) for Purity and Volatile Component Analysis

Gas chromatography is the ideal method for assessing the purity of volatile compounds like this compound. A typical GC method would involve injecting a dilute solution of the compound into a heated port, where it is vaporized and carried by an inert gas through a long, thin capillary column. ukm.myscispace.com

A non-polar column, such as one with a dimethylpolysiloxane stationary phase (e.g., DB-1), would separate components based on their boiling points. shimadzu.com A flame ionization detector (FID), which is sensitive to hydrocarbons, would provide a quantitative measure of the compound's purity. trisakti.ac.id The presence of any impurities, such as unreacted starting materials or side-products, would be indicated by additional peaks in the chromatogram. nih.gov

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components and Mixture Resolution

For analyzing mixtures or confirming purity, especially if non-volatile materials are present, High-Performance Liquid Chromatography (HPLC) is the technique of choice. A reversed-phase HPLC method is generally suitable for aromatic compounds. rsc.orghelixchrom.comnih.gov

In a typical setup, the sample is dissolved in a suitable solvent and injected into a mobile phase stream that flows through a column packed with a non-polar stationary phase (e.g., C18-silica). A polar mobile phase, typically a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is used to elute the components. nih.gov Detection is commonly achieved using a UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., ~254 nm). The retention time of the compound is a characteristic property under specific conditions, and the peak area is proportional to its concentration.

Hyphenated Techniques for Enhanced Information Content (e.g., GC-IMS)

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is a powerful hyphenated technique used for the separation and identification of volatile and semi-volatile organic compounds. nih.govnih.govnih.govolores.org This method combines the high separation efficiency of gas chromatography with the sensitive and rapid detection provided by ion mobility spectrometry. nih.govsemanticscholar.org In GC, compounds are separated based on their boiling points and polarity, while in IMS, ionized molecules are separated based on their size, shape, and charge. semanticscholar.org This dual separation provides a two-dimensional data plot that can be used to create a unique fingerprint for complex samples and to identify individual components. nih.gov

While GC-IMS is widely applied for the analysis of volatile compounds in various fields, including food science and environmental analysis, nih.govnih.govfmach.it specific studies detailing the GC-IMS analysis of this compound are not found in the reviewed literature. The analysis of aromatic orthoesters, in general, would involve optimizing GC parameters (e.g., column type, temperature program) to achieve good separation and IMS parameters (e.g., drift gas, voltage) for sensitive detection. The resulting data would provide retention times from the GC and drift times from the IMS, which together could be used for the tentative identification of the compound in a mixture, often with the aid of a reference standard.

Crystallographic Analysis for Solid-State Structure Determination

The application of crystallographic analysis to orthoesters has been noted in the synthesis of various heterocyclic compounds, where the structural assignment of products was confirmed by this method. semanticscholar.org For instance, the crystal structure of certain bicyclic orthoesters has revealed elongated axial C-O bonds, providing insight into their reactivity. researchgate.net

However, a search of crystallographic databases and the scientific literature did not yield any specific crystallographic data or crystal structure for this compound. To perform such an analysis, a single crystal of the compound of suitable size and quality would be required. The crystal would then be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to build a model of the atomic arrangement. This would provide unambiguous proof of its structure and reveal details about its solid-state conformation. The lack of such data suggests that either the compound has not been crystallized and analyzed in this manner, or the results have not been published in accessible literature.

Emerging Research Avenues and Future Prospects for 1 Methyl 3 Trimethoxymethyl Benzene Chemistry

Design and Synthesis of Novel Derivatives with Tunable Reactivity

The inherent reactivity of the orthoester group in 1-Methyl-3-(trimethoxymethyl)benzene can be modulated through strategic chemical modifications. nih.gov Researchers are actively exploring the synthesis of new derivatives to fine-tune their stability and reactivity for specific applications.

Studies have shown that the electronic nature of substituents on the aromatic ring significantly influences the rate of orthoester exchange reactions. nih.gov Electron-donating groups, such as the methyl group in this compound, tend to increase the reactivity of the orthoester, making it more susceptible to hydrolysis and other transformations even under neutral conditions. acs.org Conversely, the introduction of electron-withdrawing groups can enhance the stability of the orthoester moiety. nih.gov This principle allows for the rational design of derivatives with predictable and controllable reactivity.

The synthesis of these novel derivatives can be achieved through various established and emerging methods. The Pinner reaction, which involves the reaction of nitriles with alcohols, remains a fundamental route to orthoesters. wikipedia.orgrsc.org Additionally, transesterification from other orthoesters offers a viable synthetic pathway. wikipedia.org More recent developments include electrochemical methods for the preparation of functionalized orthoesters under mild conditions. organic-chemistry.org The ability to create a diverse library of this compound derivatives with tailored reactivity opens up new possibilities for their use as protecting groups, synthetic intermediates, and building blocks for complex molecules. nih.govsemanticscholar.org

Exploration of Organocatalytic and Biocatalytic Transformations Involving Orthoesters

The quest for more sustainable and efficient synthetic methodologies has led to the exploration of organocatalytic and biocatalytic transformations involving orthoesters like this compound. These approaches offer advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact.

Organocatalysis can be employed to facilitate reactions involving orthoesters. For instance, acid catalysts are commonly used to promote the hydrolysis of orthoesters to esters. wikipedia.org The development of novel organocatalysts could enable new types of transformations and enhance the efficiency of existing ones.

Biocatalysis , the use of enzymes to catalyze chemical reactions, is a particularly promising area. nih.gov Enzymes offer remarkable chemo-, regio-, and stereoselectivity, which is highly desirable in complex organic synthesis. nih.govnih.gov For example, lipases have shown exceptional activity in the resolution of chiral amines, a process that could potentially be coupled with orthoester chemistry. nih.gov While direct enzymatic transformations of this compound are still an emerging area, the principles of biocatalysis are being applied to reactions involving orthoesters in general. The promiscuity of some enzymes, allowing them to catalyze multiple types of transformations, presents an exciting opportunity for developing novel biocatalytic cascades involving orthoester substrates. nih.gov

Development of Chemoenzymatic Synthetic Strategies

A powerful approach that combines the strengths of both chemical and enzymatic catalysis is the development of chemoenzymatic synthetic strategies. nih.gov These one-pot cascade reactions can lead to the rapid construction of molecular complexity from simple starting materials. nih.gov

In a chemoenzymatic system, an enzyme can be used to perform a specific, highly selective transformation, while a chemical catalyst facilitates a subsequent reaction step. nih.gov For instance, an enzyme could be used to generate a reactive intermediate from an orthoester derivative, which is then trapped in situ by a chemical reagent. nih.gov This approach has been successfully employed in the total synthesis of natural products. nih.gov

Advanced Materials Science Applications beyond Current Paradigms

The unique properties of orthoesters are being harnessed to create advanced materials with novel functionalities. The dynamic covalent chemistry of orthoesters, which allows for reversible bond formation, is particularly attractive for the development of adaptive and responsive materials. nih.gov

Researchers are exploring the use of orthoesters as building blocks for supramolecular structures, such as cryptands and crown ethers. nih.govacs.org The ability of these molecules to self-assemble and respond to external stimuli, such as changes in pH, opens up applications in areas like drug delivery and sensing. nih.gov The hydrolysis rate of the orthoester can be tuned by modifying its substituents, allowing for precise control over the release of encapsulated guest molecules. nih.gov

Furthermore, the incorporation of orthoester functionalities into polymers could lead to the development of degradable plastics and other smart materials. The susceptibility of the orthoester linkage to acid-catalyzed hydrolysis provides a mechanism for controlled degradation, which is highly desirable for biomedical and environmental applications. The synthesis of novel starburst molecules based on trisubstituted benzene (B151609) cores has also been shown to yield amorphous molecular materials with high glass-transition temperatures, indicating potential for applications in electronics and photonics. rsc.org

Integration of Artificial Intelligence and Machine Learning for Predictive Chemistry in Orthoester Systems

The convergence of artificial intelligence (AI) and chemistry is revolutionizing the way chemical research is conducted. mdpi.comresearchgate.net Machine learning (ML) algorithms are being developed to predict reaction outcomes, optimize reaction conditions, and even design new molecules with desired properties. mdpi.com21stcentech.com

In the context of orthoester chemistry, AI and ML can be used to:

Predict Reactivity: Develop models that can accurately predict the reactivity of different orthoester derivatives based on their molecular structure. mdpi.com This would accelerate the design of compounds with tailored properties.

Optimize Synthesis: Use ML algorithms to identify the optimal reaction conditions for the synthesis of orthoesters and their derivatives, leading to higher yields and purity. researchgate.net

Discover New Reactions: Employ AI to explore novel reaction pathways and identify new transformations involving orthoesters. 21stcentech.com

Plan Retrosynthesis: Utilize retrosynthesis software to devise efficient synthetic routes to complex target molecules containing orthoester functionalities. 21stcentech.comyoutube.com

The integration of AI and ML into the study of orthoester systems has the potential to significantly accelerate the pace of discovery and innovation in this field. mdpi.comyoutube.com By leveraging the power of data-driven approaches, chemists can more efficiently explore the vast chemical space of orthoester derivatives and unlock their full potential in a wide range of applications.

Q & A

How can 1-Methyl-3-(trimethoxymethyl)benzene be synthesized and characterized in the laboratory?

Basic

Synthesis typically involves functionalizing a benzene precursor with trimethoxymethyl and methyl groups. For example, iodination and allylation steps on commercially available trimethoxybenzene derivatives can introduce substituents . Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight validation. Gas chromatography (GC) coupled with retention index data (e.g., 1109 for structural analogs) aids in purity assessment .

Advanced

Advanced synthesis may employ regioselective catalysis to optimize yield. Computational tools like density functional theory (DFT) can predict reaction pathways and transition states. Post-synthetic analysis should include high-resolution MS (HRMS) with isotope pattern matching (RMS ≤6 ppm) to confirm isotopic fidelity .

What analytical techniques are optimal for detecting and quantifying this compound in complex matrices?

Basic

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with quadrupole time-of-flight (QTOF) detection is recommended. Parameters include mass error ≤5 ppm, fragment match ≥1, and intensity thresholds ≥300 to minimize false positives .

Advanced

Two-dimensional gas chromatography (GC×GC) paired with retention indices (e.g., 1st dimension index 1109) enhances separation in complex mixtures . For trace analysis, solid-phase microextraction (SPME) coupled with dynamic headspace sampling improves sensitivity .

What are the key thermodynamic properties of this compound, and how can they inform experimental design?

Basic

Critical properties include:

- ΔfH°liquid: -78.70 to -78.20 kJ/mol (enthalpy of formation)

- ΔvapH°: 50.00 kJ/mol (enthalpy of vaporization)

- Tc: 666.00 K (critical temperature) .

These values guide reaction conditions (e.g., temperature limits) and solvent selection.

Advanced

Computational methods like Joback and Crippen group contribution models predict logPoct/wat (3.118), aiding solubility studies. Anomalies in ΔfG° (133.66 kJ/mol) highlight the need for experimental validation via calorimetry .

How do structural analogs like m-Cymene inform the reactivity and stability of this compound?

Basic

m-Cymene (1-Methyl-3-(1-methylethyl)benzene) shares similar steric and electronic profiles. Its oxidation pathways (e.g., photooxidation to carbonyls) suggest analogous reactivity for the trimethoxymethyl derivative .

Advanced

Comparative studies using electron paramagnetic resonance (EPR) can track radical intermediates during oxidation. Substituent effects on aromatic ring electron density, calculated via Hammett constants, predict regioselectivity in electrophilic substitutions .

What computational approaches are used to model the behavior of this compound in different environments?

Advanced

Molecular dynamics (MD) simulations leverage McGowan volumes (128.00 ml/mol) to model diffusion coefficients in solvents. Quantum mechanical (QM) calculations predict vibrational frequencies (IR/Raman) for spectral assignments . Machine learning models trained on thermodynamic datasets (e.g., ΔcH°liquid = -5857.30 kJ/mol) optimize reaction yield predictions .

How can researchers resolve contradictions in reported physicochemical data for this compound?

Advanced

Discrepancies in properties like viscosity (0.0002060–0.0035598 Pa·s) may arise from measurement techniques (e.g., capillary vs. rotational viscometry). Cross-validation using multiple methods (e.g., DSC for ΔfusH° and GC-MS for purity) is critical. Outliers beyond 2σ should be flagged for re-evaluation .

What are the challenges in isolating this compound from natural products, and what purification methods are effective?

Basic

Co-elution with structurally similar terpenoids (e.g., bakuchiol) in LC-MS requires orthogonal purification steps, such as silica gel chromatography with gradient elution .

Advanced

Countercurrent chromatography (CCC) exploits partition coefficient differences (logPoct/wat = 3.118) for high-resolution separation. Preparative GC with polar stationary phases (e.g., PEG) enhances recovery from volatile matrices .

What reaction mechanisms are plausible for the oxidation or functionalization of this compound?

Advanced

Under UV light, trimethoxy groups may undergo demethylation via radical intermediates, forming quinones. Kinetic isotope effects (KIE) studies using deuterated analogs can elucidate hydrogen abstraction steps . Computational modeling of transition states (e.g., using Gaussian software) identifies rate-limiting steps in oxidation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.